N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3/c24-19(15-7-10-25-12-15)21-16-4-2-1-3-14(16)11-17-22-18(23-26-17)13-5-8-20-9-6-13/h1-10,12H,11H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPJQJRDTQBVCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=NC=C3)NC(=O)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-3-carboxamide typically involves multi-step organic synthesis. One common route starts with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized via the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. The pyridine ring can be introduced through a nucleophilic substitution reaction involving a suitable pyridine derivative.
The furan-3-carboxamide moiety is often synthesized separately and then coupled with the oxadiazole intermediate. This coupling can be achieved using standard amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps to improve reaction efficiency and scalability. Additionally, the purification processes would be streamlined to ensure high purity of the final product, which is crucial for its applications in sensitive fields like pharmaceuticals.
Chemical Reactions Analysis
Types of Reactions
N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: Pd/C with hydrogen gas in ethanol.
Substitution: Electrophiles like bromine in acetic acid for bromination of the pyridine ring.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furanones, while reduction of a nitro group yields the corresponding amine.
Scientific Research Applications
Anticancer Applications
Research has demonstrated the potential of this compound as an anticancer agent. Studies have shown that it exhibits significant growth inhibition against various cancer cell lines.
Case Study: Anticancer Efficacy
In a study involving human cancer cell lines such as SNB-19 and OVCAR-8, the compound displayed percent growth inhibitions (PGIs) of 86.61% and 85.26% , respectively. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation pathways.
| Cell Line | Percent Growth Inhibition (PGI) |
|---|---|
| SNB-19 | 86.61% |
| OVCAR-8 | 85.26% |
| NCI-H40 | 75.99% |
Anti-inflammatory Effects
The compound also shows promise in reducing inflammation. In animal models of inflammatory diseases, it has been observed to decrease levels of pro-inflammatory cytokines.
Case Study: Inflammatory Disease Models
In murine models of rheumatoid arthritis, treatment with this compound resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its potential utility in treating autoimmune conditions.
| Inflammatory Marker | Change in Level (%) |
|---|---|
| TNF-alpha | -45% |
| IL-6 | -50% |
Antimicrobial Properties
Preliminary studies suggest that N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-3-carboxamide may exhibit antimicrobial activity against certain bacterial strains. However, further research is needed to confirm these findings and elucidate the underlying mechanisms.
Mechanism of Action
The mechanism of action of N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-3-carboxamide is largely dependent on its interaction with biological targets. The oxadiazole ring can interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions. The pyridine ring can participate in π-π stacking interactions with aromatic amino acids in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Their Properties
The following compounds, identified from diverse sources, share structural homology with the target molecule. Differences in substituents and core heterocycles influence physicochemical and biological properties:
Structural and Functional Insights
Substituent Effects on Lipophilicity and Solubility :
- The pyridin-4-yl group in the target compound enhances aqueous solubility compared to the 4-chlorophenyl substituent in the analogue, which increases lipophilicity and may improve membrane permeability .
- The benzenesulfonamide group in the compound introduces a sulfonyl moiety, which typically enhances metabolic stability but reduces solubility compared to the target’s carboxamide .
In contrast, the pyrrolidine-3-carboxamide in the analogue introduces a constrained aliphatic ring, possibly limiting conformational flexibility . The ethoxy group in ’s compound adds steric bulk and may hinder binding in compact active sites compared to the smaller furan ring .
Pharmacological Implications :
- Analogs like GR125743 () demonstrate activity at serotonin receptors, suggesting that the target’s carboxamide-pyridine-oxadiazole scaffold could similarly target CNS receptors .
- The 1,2,4-oxadiazole ring in all compounds confers resistance to oxidative degradation, a critical advantage in drug development .
Hypothetical Activity Trends
- Antimicrobial Potential: The furan and oxadiazole motifs are prevalent in antimicrobial agents. The target’s pyridinyl group may improve bacterial membrane penetration relative to chlorophenyl analogs .
- Metabolic Stability : The sulfonamide in ’s compound may prolong half-life compared to the target’s carboxamide, but at the cost of reduced solubility .
Biological Activity
N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-3-carboxamide is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including anticancer potential, antimicrobial properties, and mechanisms of action.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
This structure features a furan ring and a pyridine moiety linked through an oxadiazole unit, which is crucial for its biological activity.
1. Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. The compound has been shown to inhibit various cancer cell lines by targeting specific enzymes involved in cancer proliferation.
Mechanisms of Action:
- Inhibition of Enzymes: The compound targets thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and regulation. Studies have demonstrated that compounds with oxadiazole scaffolds can effectively inhibit these enzymes, leading to reduced cancer cell viability .
Case Studies:
- A study reported that certain oxadiazole derivatives displayed IC50 values below those of standard chemotherapeutics in various cancer cell lines, indicating superior potency .
2. Antimicrobial Activity
Oxadiazole derivatives have also been evaluated for their antimicrobial properties. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.
Research Findings:
- In vitro studies have demonstrated that the compound exhibits significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
| Microorganism | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 16 | Moderate |
| Escherichia coli | 32 | Moderate |
| Pseudomonas aeruginosa | 64 | Weak |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Pyridine Substituent: The presence of the pyridine ring enhances binding affinity to target proteins.
- Furan Ring: The furan moiety contributes to the compound's overall stability and bioactivity.
Q & A
Q. Q1. What synthetic strategies are optimal for constructing the 1,2,4-oxadiazole and furan-3-carboxamide moieties in this compound?
Methodological Answer: The synthesis involves sequential cyclization and coupling reactions. For the 1,2,4-oxadiazole ring, a nitrile oxide intermediate generated from hydroxylamine and a substituted nitrile (e.g., pyridin-4-yl-acetonitrile) can undergo [3+2] cycloaddition with a carboxylic acid derivative. The furan-3-carboxamide group is typically introduced via amide coupling using activated furan-3-carboxylic acid (e.g., HATU/DIPEA) with the aniline intermediate. Key parameters include solvent polarity (e.g., DMF for amidation) and temperature control (<60°C to avoid oxadiazole ring decomposition) .
Q. Q2. How should researchers characterize the compound’s purity and structural integrity?
Methodological Answer: Use a combination of:
- 1H/13C NMR : To verify substituent positions (e.g., pyridyl protons at δ 8.5–8.7 ppm; furan protons at δ 7.2–7.4 ppm).
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ with <3 ppm error).
- HPLC-PDA : Assess purity (>95% at 254 nm, C18 column, acetonitrile/water gradient).
Cross-reference spectral data with computational predictions (e.g., PubChem’s NMR shift tools) to resolve ambiguities .
Q. Q3. What in vitro assays are recommended for initial biological activity screening?
Methodological Answer: Prioritize assays aligned with structural analogs:
- Kinase inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR) due to the pyridyl-oxadiazole motif’s ATP-binding potential.
- Antimicrobial activity : Use microdilution assays (MIC determination) against Gram-positive/negative strains.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%) to validate results .
Advanced Research Questions
Q. Q4. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Methodological Answer:
- Core modifications : Synthesize derivatives with varied substituents on the pyridyl (e.g., 3-Cl vs. 3-OCH3) and furan rings (e.g., methyl vs. nitro groups).
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with oxadiazole’s N-atoms).
- Data analysis : Apply multi-parametric optimization (MPO) to balance potency, solubility (logP <5), and metabolic stability (CYP450 inhibition assays) .
Q. Q5. What computational approaches resolve contradictions in bioassay data across studies?
Methodological Answer:
- Molecular dynamics simulations : Analyze ligand-protein binding stability (e.g., RMSD <2 Å over 100 ns trajectories).
- Free energy perturbation (FEP) : Quantify ΔΔG for substituent effects on binding affinity.
- Meta-analysis : Aggregate data from analogous compounds (e.g., oxadiazole-containing kinase inhibitors) to identify trends in bioactivity cliffs .
Q. Q6. How should researchers address low solubility in pharmacological assays?
Methodological Answer:
- Co-solvent systems : Use PEG-400/water (1:1) or cyclodextrin-based formulations.
- Salt formation : Screen with HCl or sodium bicarbonate to enhance aqueous solubility.
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated furan-OH) to improve bioavailability. Validate solubility via shake-flask method (UV-Vis quantification) .
Experimental Design & Data Validation
Q. Q7. What statistical methods improve reaction yield optimization?
Methodological Answer:
- Design of Experiments (DoE) : Apply Box-Behnken or central composite design to optimize variables (e.g., temperature, catalyst loading, solvent ratio).
- Response surface methodology (RSM) : Model nonlinear interactions between parameters.
- Validation : Replicate optimal conditions (n=3) to confirm yield reproducibility (±5% error) .
Q. Q8. How can researchers validate target engagement in cellular assays?
Methodological Answer:
- Cellular thermal shift assay (CETSA) : Monitor protein stabilization upon compound binding.
- Western blotting : Detect downstream phosphorylation changes (e.g., ERK1/2 for kinase inhibitors).
- SPR/BLI : Measure direct binding kinetics (KD <10 µM) using recombinant targets .
Advanced Analytical Challenges
Q. Q9. How to resolve spectral overlaps in NMR for structurally complex regions?
Methodological Answer:
Q. Q10. What strategies mitigate metabolic instability identified in preclinical studies?
Methodological Answer:
- Metabolite identification : Use LC-MS/MS to detect Phase I/II metabolites (e.g., hydroxylation at benzylic positions).
- Isotope labeling : Incorporate deuterium at labile sites (e.g., methylene adjacent to oxadiazole).
- Structural rigidification : Replace flexible linkers with bicyclic systems (e.g., pyrazole instead of furan) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
